molecular formula C9H6FNO B1344221 4-Acetyl-2-fluorobenzonitrile CAS No. 214760-18-6

4-Acetyl-2-fluorobenzonitrile

Cat. No. B1344221
M. Wt: 163.15 g/mol
InChI Key: JWNHQAOIXWUFMG-UHFFFAOYSA-N
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Patent
US06380218B1

Procedure details

A mixture of 4-Bromo-2-fluoro-benzonitrile (5.0 grams, 20.0 mmole), butyl vinyl ether (12.5 grams, 124.0 mmole), triethylamine (4.0 grams, 40.0 mmole), dppp (0.453 grams, 1.1 mmole), Thallium acetate (5.8 grams, 22.0 mmole) and Pd(OAc)2 (0.224 grams, 1.0 mmole) in dimethylformamide (50 ml) under N2 was heated to 90° C. for 3 hours. An additional 0.453 g dpp and 0.244 g Pd(OAc)2 was added and the mixture was heated to 90° C. for 4 hours. The mixture was cooled to room temperature, 25 ml 2 N hydrochloric acid was added and the mixture was stirred at room temperature for 30 hours. The mixture was poured into 300 ml water and extracted with diethyl ether. The combined extracts were washed with water and brine, dried over magnesium sulfate and concentrated to give an oil which was purified via flash chromatography on silica using 30% ethyl acetate/hexane as eluent to give an oil (2.5 g). 1H-NMR (CDCl3): δ2.63 (s, 3H), 7.73 (m, 2H), 7.81 (m, 1H).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.224 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.453 g
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0.244 g
Type
catalyst
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[CH:3]=1.[CH:11]([O:13]CCCC)=[CH2:12].C(N(CC)CC)C.C([O-])(=O)C.[Tl+].Cl>CN(C)C=O.CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[C:11]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[CH:3]=1)(=[O:13])[CH3:12] |f:3.4,7.8.9|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)F
Name
Quantity
12.5 g
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Tl+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.224 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
0.453 g
Type
catalyst
Smiles
C=1C=CC(=CC1)P(CCCP(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=CC4
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.244 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 90° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified via flash chromatography on silica using 30% ethyl acetate/hexane as eluent

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(C#N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.